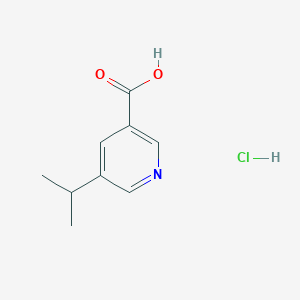

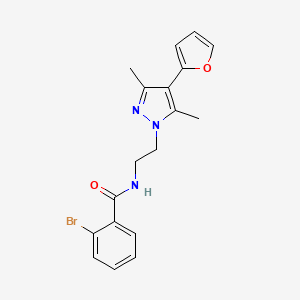

7-羟基-6-(4-甲基苄基)-5-氧代-1,2,3,5-四氢吲哚嗪-8-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820, are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

Based on the Pechmann coumarin synthesis method, 7-hydroxy-4-methylcoumarin was synthesized by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . An efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by employing techniques such as FTIR, UTM, and SEM .Chemical Reactions Analysis

7-Hydroxy-4-methylcoumarin can be synthesized from ethyl acetoacetate and resorcinol with iodine as a catalyst . This reaction follows the Pechmann reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using techniques such as FTIR, UTM, and SEM . Experimental outcomes showed that strong intermolecular hydrogen bonding between components of the blend films contribute to increase the mechanical properties, smoother surface morphology, increase in surface hydrophobicity, improvement in biodegradability, and exhibited migration rates below the overall migration limit (OML) .科学研究应用

杂环化合物的合成

- 已通过涉及羧酸乙酯前体的反应探索了各种杂环化合物的合成,包括硒二唑、噻二唑衍生物和恶二唑衍生物。这些合成突出了构建具有医药化学和材料科学应用的复杂分子的潜力 (Shekarchi 等人,2003)。

抗癌和抗菌活性

- 已合成新型 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物,并评估了它们对各种癌细胞系的抗癌活性,证明了结构修饰在增强生物活性中的重要性 (Bekircan 等人,2008)。

- 由 4-甲基伞花素合成的新的香豆素衍生物显示出显着的抗菌活性,突出了羧酸乙酯衍生物在开发新的抗菌剂中的潜力 (Medimagh-Saidana 等人,2015)。

药理学筛选

- 羧酸乙酯衍生物已用作合成化合物的前体,这些化合物经过评估,具有各种药理活性,包括抗菌和抗氧化特性。这项研究证明了此类化合物在发现新的治疗剂中的效用 (Dey 等人,2022)。

作用机制

未来方向

Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . This suggests that there is considerable interest in developing new coumarin derivatives for various therapeutic applications.

属性

IUPAC Name |

ethyl 7-hydroxy-6-[(4-methylphenyl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-24-19(23)16-15-5-4-10-20(15)18(22)14(17(16)21)11-13-8-6-12(2)7-9-13/h6-9,21H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMIUFMXWZLLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)CC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

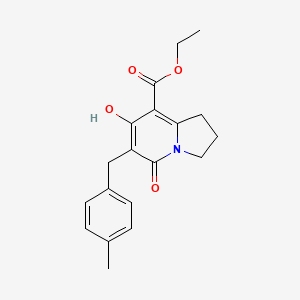

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)

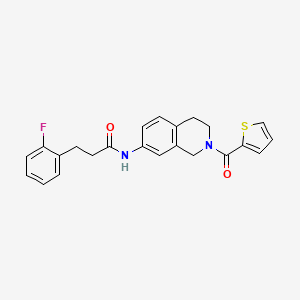

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)

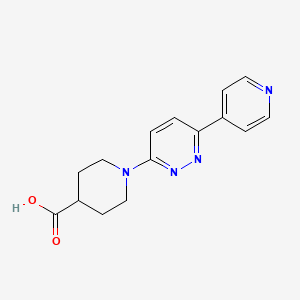

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)

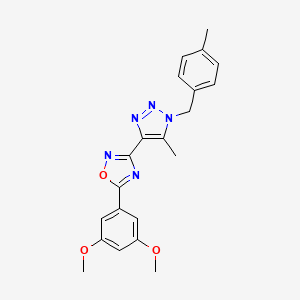

![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)

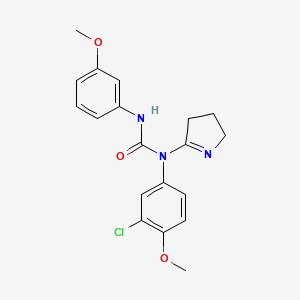

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)